2,2,3,5,6-Pentamethylheptane
Description
Structure
3D Structure
Properties
CAS No. |
62198-87-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,5,6-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-9(2)10(3)8-11(4)12(5,6)7/h9-11H,8H2,1-7H3 |
InChI Key |
MHJUEZDXDYXCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CC(C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,3,5,6 Pentamethylheptane and Its Stereoisomers
Comprehensive Review of Alkane Synthesis Paradigms
The synthesis of alkanes, particularly highly branched structures like 2,2,3,5,6-pentamethylheptane, relies on a foundational set of reactions. While alkanes are often considered unreactive, their synthesis is crucial for various applications. Common methods for forming the carbon-carbon single bonds characteristic of alkanes include the hydrogenation of alkenes and alkynes, the reduction of alkyl halides, and coupling reactions.
The hydrogenation of alkenes is a prevalent technique, typically employing catalysts such as platinum, palladium, or nickel to add hydrogen gas across a double bond, converting an unsaturated hydrocarbon into a saturated alkane. This method is highly efficient and widely used in industrial processes like petroleum refining. Another approach involves the reduction of alcohols, where the hydroxyl group is removed and replaced with a hydrogen atom, often using reagents like lithium aluminum hydride or catalytic hydrogenation.
For creating new carbon-carbon bonds, coupling reactions are indispensable. The Wurtz reaction, for instance, involves the treatment of two alkyl halides with sodium metal to form a new alkane, though it is most effective for synthesizing symmetrical alkanes and can be limited by side reactions. stackexchange.com A more versatile and widely used method is the Grignard reaction. organic-chemistry.org This involves the addition of an organomagnesium halide (a Grignard reagent) to aldehydes, ketones, or esters, followed by a workup to produce an alcohol, which can then be reduced to the corresponding alkane. organic-chemistry.org The Corey-House synthesis offers another powerful route, where a lithium dialkylcuprate reacts with an alkyl halide to form a new C-C bond with good yields and fewer side reactions than the Wurtz reaction.
Free radical halogenation of alkanes, followed by subsequent reactions, can also be a pathway to more complex structures. While direct chlorination can lead to a mixture of products, free-radical bromination shows high selectivity for substituting at tertiary carbons, providing a strategic entry point for further functionalization. masterorganicchemistry.com These fundamental reactions form the basis upon which more advanced and stereoselective synthetic routes are built.
Development of Advanced Stereoselective Synthetic Routes Towards this compound Enantiomers and Diastereomers
The synthesis of specific stereoisomers of a highly branched alkane like this compound presents a significant challenge due to the multiple chiral centers in the molecule. The development of stereoselective synthetic routes is crucial for obtaining enantiomerically pure or diastereomerically enriched products. Such syntheses often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials.
One established strategy involves the use of stereoselective reductions of prochiral ketones. For example, a ketone precursor to this compound could be synthesized and then subjected to a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand (e.g., CBS catalysts), to selectively produce one enantiomer of the corresponding alcohol. Subsequent removal of the hydroxyl group would yield the desired enantiomerically enriched alkane.
Another powerful approach is the use of enantioselective alkylation reactions. A chiral enolate can be generated from a suitable ketone or ester and then reacted with an alkyl halide. The stereochemistry of the newly formed C-C bond is controlled by the chiral auxiliary, which is later removed. This method allows for the stepwise construction of the carbon skeleton with defined stereochemistry at each chiral center.
Furthermore, modern cross-coupling reactions catalyzed by chiral transition metal complexes offer a direct way to form stereogenic centers. For instance, a chiral nickel or palladium catalyst could be employed to couple a racemic secondary alkyl halide with an organometallic reagent, leading to a kinetic resolution where one enantiomer of the halide reacts faster, leaving the other enantiomer unreacted and thereby enriched. Alternatively, asymmetric cross-coupling reactions can create a new chiral center with high enantioselectivity.
For the synthesis of diastereomers, the relative stereochemistry between adjacent chiral centers must be controlled. This can be achieved through substrate-controlled reactions, where the existing stereochemistry in the molecule directs the stereochemical outcome of a subsequent reaction. For example, the addition of a nucleophile to a carbonyl group adjacent to a chiral center can be influenced by the steric hindrance of the existing substituents, leading to the preferential formation of one diastereomer. The Johnson-Claisen rearrangement is an example of a reaction that can establish stereocenters with predictable relative stereochemistry. stackexchange.com
Optimization of Reaction Parameters for Enhanced Purity and Yield in this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, particularly when dealing with sterically hindered molecules. Key parameters that are frequently adjusted include temperature, solvent, reaction time, and the nature of the reagents and catalysts. numberanalytics.com
In the context of Grignard reactions, which are highly relevant for the synthesis of branched alkanes, temperature control is paramount. numberanalytics.com Lower temperatures, often between -78°C and 0°C, are typically employed to minimize side reactions such as enolization and reduction, which can compete with the desired nucleophilic addition, especially with sterically hindered ketones. organic-chemistry.orgnumberanalytics.com For instance, in the addition of a Grignard reagent to an ester, cryogenic conditions (e.g., -40°C) may be necessary to achieve mono-addition and prevent the formation of the di-addition product. dtu.dkresearchgate.net
The choice of solvent also significantly impacts the outcome of Grignard reactions. Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they stabilize the Grignard reagent. numberanalytics.com 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative, has been shown to be as effective or even superior in some cases, particularly in suppressing Wurtz coupling byproducts. researchgate.net
Efficient stirring is essential to ensure good contact between reactants, which is especially important in heterogeneous reactions. numberanalytics.com The reaction time must also be optimized; insufficient time leads to incomplete conversion, while excessively long times can promote the formation of byproducts. numberanalytics.com
The reactivity of the Grignard reagent itself is influenced by steric hindrance and electronic effects. numberanalytics.com Bulkier Grignard reagents may react more slowly or favor alternative reaction pathways. numberanalytics.com The choice of catalyst, where applicable, can also dramatically affect the reaction's efficiency and selectivity.
The following table summarizes the optimization of key parameters for a generic Grignard reaction that could be part of a synthesis for this compound:
| Parameter | Condition | Rationale |
| Temperature | Low to moderate (-78°C to 0°C) | Minimizes side reactions, increases selectivity. numberanalytics.com |
| Solvent | Diethyl ether, THF, 2-MeTHF | Stabilizes the Grignard reagent, facilitates the reaction. numberanalytics.comresearchgate.net |
| Stirring | Efficient and continuous | Ensures good reactant contact, optimizes reaction rate. numberanalytics.com |
| Reaction Time | Optimized for specific reaction | Balances reaction completion with byproduct formation. numberanalytics.com |
Exploration of Novel and Alternative Synthetic Pathways for this compound
Beyond classical methods, the pursuit of more efficient and sustainable syntheses of highly branched alkanes like this compound drives the exploration of novel and alternative pathways. One area of innovation is the use of alcohols as carbonyl surrogates in Grignard-type reactions. nih.gov This approach, often catalyzed by transition metals like ruthenium, involves the in-situ dehydrogenation of an alcohol to form a carbonyl intermediate, which then reacts with a nucleophile. nih.gov This strategy is advantageous as it utilizes readily available alcohols and avoids the need for pre-synthesizing and isolating potentially unstable carbonyl compounds. nih.gov
Another emerging area is mechanochemistry, where mechanical force is used to initiate and drive chemical reactions. The mechanochemical synthesis of Grignard reagents has been demonstrated, offering a solvent-free or low-solvent alternative to traditional methods. organic-chemistry.org This can lead to safer and more environmentally friendly processes.
Catalytic reforming is an industrial process that can increase the branching of alkanes, although it often produces a mixture of products and aromatics. stackexchange.com For laboratory-scale synthesis of specific branched alkanes, more targeted approaches are necessary.
The McMurry reaction provides a method for reductively coupling two ketone or aldehyde molecules to form an alkene, which can then be hydrogenated to the corresponding alkane. stackexchange.com This can be a useful strategy for symmetrically coupling two smaller fragments to build the carbon skeleton of a larger molecule.
For the final deoxygenation step, which is often required to convert an alcohol or ketone into the final alkane, alternatives to classical methods like the Clemmensen or Wolff-Kishner reductions are being explored. stackexchange.com These classical methods often require harsh conditions. Modern catalytic deoxygenation methods, using silanes or other reducing agents in the presence of a suitable catalyst, can offer milder and more functional-group-tolerant alternatives.
Process Intensification and Scale-Up Methodologies for Highly Branched Alkane Production
Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies for chemical production. aiche.org These principles can be applied to the synthesis of highly branched alkanes to improve efficiency and safety, particularly during scale-up.
One key technology in process intensification is the use of continuous flow reactors, such as microreactors or millireactors. youtube.com These systems offer superior heat and mass transfer compared to traditional batch reactors, which is particularly beneficial for highly exothermic reactions like Grignard additions. youtube.com The improved control over reaction parameters in flow reactors can lead to higher yields, better selectivity, and enhanced safety. For example, a Grignard reaction that takes several hours in a batch reactor might be completed in seconds in a continuous microreactor. researchgate.net
The integration of reaction and separation steps into a single unit, known as reactive separation, is another process intensification strategy. aiche.org For instance, reactive distillation could potentially be used in certain steps of an alkane synthesis to simultaneously carry out the reaction and separate the product from the reactants and byproducts, thereby increasing efficiency.
Alternative energy sources can also be employed to intensify chemical processes. frontiersin.org Ultrasound (sonochemistry) and hydrodynamic cavitation can enhance mixing and reaction rates. frontiersin.org Ohmic heating, which uses the passage of an electric current to rapidly and uniformly heat a reaction mixture, has been shown to lead to fast reactions, high yields, and high selectivity in organic synthesis. frontiersin.org
When scaling up the production of highly branched alkanes, these process intensification methodologies can help to maintain the high performance achieved at the lab scale. The modular nature of many continuous flow systems allows for straightforward scaling by adding more reactor units in parallel. This "scaling out" approach can be more efficient and predictable than traditional "scaling up" of batch reactors.
The following table highlights some process intensification techniques and their potential benefits for alkane synthesis:
| Technique | Principle | Potential Benefits for Alkane Synthesis |
| Continuous Flow Reactors | Reactions in small channels | Improved heat/mass transfer, better control, enhanced safety. youtube.com |
| Reactive Separation | Combining reaction and separation | Increased conversion, reduced equipment size, energy savings. aiche.org |
| Alternative Energy Sources | Ultrasound, ohmic heating, etc. | Faster reaction rates, higher yields and selectivity. frontiersin.org |
| Hybrid Technologies | Combining different techniques | Synergistic effects leading to further process improvements. frontiersin.org |
Stereochemical Analysis and Conformational Landscapes of 2,2,3,5,6 Pentamethylheptane
Principles of Stereoisomerism and Identification of Chiral Centers within 2,2,3,5,6-Pentamethylheptane
Stereoisomerism refers to the phenomenon where molecules have the same molecular formula and sequence of bonded atoms (constitution) but differ in the three-dimensional orientations of their atoms in space. A key concept in stereoisomerism is chirality, the property of an object being non-superimposable on its mirror image. purdue.edubyjus.com In organic molecules, chirality often arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups. iitk.ac.in
To identify the chiral centers in this compound, a systematic examination of each carbon atom along the heptane (B126788) backbone is necessary. The structure is as follows:
Carbon 3 (C3): This carbon is bonded to four distinct groups:
A tert-butyl group [-C(CH₃)₃]
A methyl group [-CH₃]
A hydrogen atom [-H]
The remainder of the alkyl chain [-CH₂CH(CH₃)CH(CH₃)CH₃] Since all four groups are different, C3 is a chiral center.
Carbon 5 (C5): This carbon is bonded to four distinct groups:
An alkyl group from the C4 side [-CH₂CH(CH₃)C(CH₃)₃]
A methyl group [-CH₃]
A hydrogen atom [-H]
An isopropyl group [-CH(CH₃)₂] As these four groups are unique, C5 is also a chiral center.
Carbon 6 (C6): This carbon is bonded to four distinct groups:
An alkyl group from the C5 side [-CH(CH₃)CH₂CH(CH₃)C(CH₃)₃]
A methyl group [-CH₃] (the substituent)
A hydrogen atom [-H]
Another methyl group [-CH₃] (C7 of the heptane chain) These four groups are different. Therefore, C6 is a chiral center.
With three distinct chiral centers (n=3), the maximum number of possible stereoisomers for this compound can be calculated using the 2ⁿ rule, which yields 2³ = 8 stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. Isomers that are not mirror images of each other are known as diastereomers. pressbooks.pub
| Stereoisomer Relationship | Definition | Properties |
| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | Have identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light. |
| Diastereomers | Stereoisomers that are not mirror images of each other. | Have different physical and chemical properties. pressbooks.pub |
Advanced Theoretical Frameworks for Conformational Analysis of Branched Alkanes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comlibretexts.org For a highly branched and sterically congested molecule like this compound, simple models like Newman projections for ethane (B1197151) or butane (B89635) are insufficient. Advanced theoretical and computational frameworks are required to map its complex potential energy surface.
Molecular Mechanics (MM): This approach utilizes classical physics to model molecules. It treats atoms as balls and bonds as springs, calculating the potential energy of a conformation based on a set of parameters known as a force field. ucl.ac.uk Force fields account for bond stretching, angle bending, torsional strain (from rotation about single bonds), and non-bonded interactions (van der Waals forces and electrostatic interactions). acs.org MM is computationally efficient, making it ideal for exploring the vast conformational space of large, flexible molecules to identify stable conformers. acs.org
Quantum Mechanics (QM): QM methods provide a more accurate description of molecular energies and structures by solving approximations of the Schrödinger equation. acs.org
Ab initio Methods: These "from the beginning" calculations are based on fundamental physical constants and are highly accurate but computationally intensive. acs.orgnih.gov They are crucial for obtaining precise energy differences between conformers and for studying systems where electronic effects are significant. acs.org
Density Functional Theory (DFT): DFT is a popular QM method that offers a good balance between accuracy and computational cost. It calculates the electron density of the system to determine its energy. nih.gov DFT is widely used to optimize molecular geometries and predict rotational energy barriers. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. acs.org This technique allows for the study of the dynamic interconversion between different conformations and provides insight into the thermodynamic properties of the system at different temperatures. acs.org It is particularly powerful for understanding the flexibility and conformational preferences of complex alkanes. acs.org
Investigation of Interconversion Dynamics and Rotational Energy Barriers in this compound
The interconversion between different conformations of this compound occurs through rotation around its carbon-carbon single bonds. maricopa.edu The energy required to perform these rotations is known as the rotational energy barrier. These barriers are primarily dictated by two factors: torsional strain and steric strain. scribd.comlibretexts.org
Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent carbon atoms. It is maximized in an eclipsed conformation and minimized in a staggered conformation. libretexts.org
Steric Strain: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. lumenlearning.com In gauche conformations, where large groups are adjacent to each other, steric strain raises the energy relative to the anti conformation where they are positioned 180° apart. fiveable.me
In this compound, the presence of numerous methyl substituents and a bulky tert-butyl group at the C2 position leads to significant steric interactions. Rotation around bonds such as C3-C4 and C4-C5 will involve navigating high-energy eclipsed conformations where multiple alkyl groups overlap. The energy cost of these interactions is substantially higher than in simpler alkanes like butane. lumenlearning.comlibretexts.org For instance, the steric repulsion between a tert-butyl group and other alkyl groups can create very high rotational barriers, potentially restricting free rotation and favoring specific, sterically minimized conformations. ucl.ac.uk
The dynamics of interconversion are temperature-dependent. At room temperature, sufficient thermal energy is available to overcome typical rotational barriers in alkanes, leading to rapid interconversion between conformers. libretexts.org However, the particularly high barriers in a sterically hindered molecule like this compound might slow these dynamics, increasing the lifetime of certain stable conformers.
| Interaction Type | Approximate Energy Cost (kcal/mol) | Strain Type |
| H ↔ H eclipsed | 1.0 | Torsional |
| H ↔ CH₃ eclipsed | 1.4 | Torsional & Steric |
| CH₃ ↔ CH₃ eclipsed | 2.6 - 3.1 | Torsional & Steric |
| CH₃ ↔ CH₃ gauche | 0.9 | Steric |
Note: These are generalized values derived from simpler alkanes like propane (B168953) and butane. maricopa.edulumenlearning.com The actual energy costs in this compound would be influenced by the complex interplay of multiple substituents.
Chirality, Enantioselective Recognition, and Optical Activity Phenomena in this compound Stereoisomers
As established, the presence of three chiral centers renders the this compound molecule chiral. byjus.com This chirality is the basis for several important phenomena, including optical activity and enantioselective recognition.
Optical Activity: Chiral molecules have the ability to rotate the plane of plane-polarized light. byjus.comncert.nic.in This property is known as optical activity. The two enantiomers of a chiral compound will rotate light by an equal magnitude but in opposite directions. purdue.edu One enantiomer is dextrorotatory (+), rotating light clockwise, while its mirror image is levorotatory (-), rotating it counter-clockwise. youtube.com A 1:1 mixture of enantiomers, known as a racemic mixture, exhibits no net optical rotation because the rotations of the individual enantiomers cancel each other out. byjus.comyoutube.com The diastereomers of this compound, being distinct compounds, will have different specific rotation values.
Enantioselective Recognition: This is the process by which a chiral entity interacts differently with the two enantiomers of a chiral molecule. rsc.orgmdpi.com Although alkanes are generally considered non-functional, the specific three-dimensional shape of each stereoisomer of this compound is unique. This stereochemical information can be "recognized" by other chiral molecules, such as a chiral stationary phase in chromatography or a chiral host molecule. researchgate.net For example, one enantiomer might fit more snugly into the chiral pocket of a host molecule due to a more favorable steric arrangement, leading to a stronger binding interaction compared to the other enantiomer. acs.org This principle is the foundation for the separation of enantiomers and is critical in fields like asymmetric synthesis and pharmaceutical development. mdpi.com
Computational Predictions of Stereoisomeric Stability and Relative Energies
While the eight stereoisomers of this compound include four pairs of enantiomers, the diastereomers within this set are not energetically equivalent. Computational chemistry provides powerful tools to predict the relative stabilities of these diastereomers by calculating their ground-state energies. researchgate.net
Using the theoretical frameworks described in section 3.2, such as molecular mechanics or quantum mechanics, the geometry of each stereoisomer can be optimized to find its lowest energy conformation. nih.govacs.org The stability of a particular stereoisomer is inversely related to its potential energy; lower energy corresponds to greater stability. scribd.com
The primary factor determining the relative energies of the diastereomers of this compound is the degree of intramolecular steric strain. lumenlearning.com Diastereomers that can adopt conformations minimizing the repulsive interactions between the numerous methyl groups will be more stable. Specifically, arrangements that allow the bulkiest groups along the carbon backbone to assume anti or anti-like positions will be favored over those that force them into higher-energy gauche interactions. fiveable.melibretexts.org Computational models can quantify these energy differences, allowing for a ranking of the diastereomers by their predicted stability.
| Stereoisomer Configuration (Example) | Description | Predicted Relative Energy (Illustrative) | Predicted Stability |
| (3R, 5R, 6R) | A specific diastereomer | 0.00 (Reference) | Highest |
| (3R, 5S, 6R) | A diastereomer of the reference | +0.75 kcal/mol | Lower |
| (3R, 5R, 6S) | A diastereomer of the reference | +1.10 kcal/mol | Lower |
| (3R, 5S, 6S) | A diastereomer of the reference | +0.95 kcal/mol | Lower |
Note: The table presents hypothetical, illustrative data to demonstrate the principle that diastereomers have different calculated energies. The actual values would require specific, high-level computational studies.
Reactivity Profiles and Mechanistic Investigations of 2,2,3,5,6 Pentamethylheptane
General Reactivity Patterns and Chemical Transformations of Highly Branched Alkanes
Alkanes are characterized by their relative inertness, a consequence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. studymind.co.uksavemyexams.com Breaking these bonds requires a significant input of energy. savemyexams.com However, the reactivity of alkanes is influenced by their molecular structure. numberanalytics.com Highly branched alkanes, such as 2,2,3,5,6-pentamethylheptane, generally exhibit greater reactivity compared to their linear isomers. numberanalytics.comyoutube.com This is attributed to two main factors: the presence of more susceptible tertiary C-H bonds and increased steric strain within the molecule.
The fundamental reactions of alkanes, including branched structures, fall into several major categories:
Combustion: A primary reaction for all hydrocarbons, combustion involves rapid oxidation to produce carbon dioxide, water, and a substantial amount of energy. purdue.edumsu.edu The energy released is related to the strength of the bonds within the alkane molecule. msu.edu
Halogenation: In the presence of UV light or high temperatures, alkanes undergo free-radical substitution with halogens like chlorine and bromine to form haloalkanes. purdue.edunumberanalytics.com The reactivity of halogens decreases down the group (F₂ > Cl₂ > Br₂ > I₂). msu.edu
Pyrolysis (Cracking): High temperatures can cause the C-C and C-H bonds in alkanes to rupture, breaking down large hydrocarbon molecules into smaller, more volatile alkanes and alkenes. chemicals.co.uk
Catalytic Reactions: In the presence of specific catalysts, branched alkanes can undergo isomerization, cracking, and aromatization, which are crucial processes in the petroleum industry. mdpi.comdatapdf.com
Radical-Mediated Reactions and Bond Dissociation Studies Involving this compound
Radical-mediated reactions are central to the chemistry of alkanes. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. numberanalytics.comnumberanalytics.com The initiation step involves the formation of a radical, often by cleaving a weaker bond with heat or light. msu.edu In the propagation step, this radical abstracts a hydrogen atom from the alkane, forming an alkyl radical. numberanalytics.com
The site of hydrogen abstraction is determined by the C-H bond dissociation energy (BDE), which is the energy required to break a C-H bond homolytically. wikipedia.org In alkanes, BDEs follow a predictable trend: primary > secondary > tertiary. This means that tertiary C-H bonds are the weakest and therefore the most reactive towards radical abstraction. acs.orgacs.org
The structure of this compound contains multiple primary, secondary, and tertiary C-H bonds. The tertiary hydrogens at positions C3, C5, and C6 are the most likely sites for initial radical attack.
| Bond Type | Example Molecule | BDE (kcal/mol) | BDE (kJ/mol) | Reference |
|---|---|---|---|---|
| Primary (1°) | CH₃CH₂-H (Ethane) | 101.1 | 423.0 | wikipedia.org |
| Secondary (2°) | (CH₃)₂CH-H (Propane) | 98.9 | 414 | acs.org |
| Tertiary (3°) | (CH₃)₃C-H (Isobutane) | 96.6 | 404 | acs.org |
This trend explains the selectivity observed in reactions like halogenation. For example, the bromination of an alkane is highly selective for the most substituted carbon, as the bromine radical is less reactive and preferentially attacks the weakest C-H bond. msu.edu
Controlled Oxidation Pathways and Oxygenate Formation Mechanisms
While complete combustion of alkanes leads to CO₂ and H₂O, controlled oxidation aims to introduce oxygen-containing functional groups (e.g., alcohols, ketones) to form valuable oxygenates. acs.org This is challenging because the initial oxygenated products are often more susceptible to oxidation than the starting alkane. acs.org
Research on the oxidation of 2,2,4,6,6-pentamethylheptane (B104275), a close structural isomer of this compound, by chromic oxide provides significant insight. rsc.org This study demonstrates that oxidation preferentially occurs at the methylene (B1212753) (-CH2-) group, which is less sterically hindered than the tertiary C-H positions, yielding a ketone. This indicates that while tertiary C-H bonds are electronically weaker, steric hindrance from the bulky methyl groups can direct the reaction to other sites. rsc.org
Another method for forming oxygenates is through ozonation. acs.org The reaction of alkanes with ozone, particularly in a condensed phase, can produce alcohols and ketones with high selectivity, minimizing the formation of CO₂. acs.org For branched alkanes like isobutane, oxidation by ozone can yield tert-butyl alcohol with high selectivity. acs.org This suggests a similar pathway could be viable for this compound, likely forming a mixture of tertiary alcohols.
Isomerization, Rearrangement, and Skeletal Reorganization Mechanisms
Isomerization is a process that alters the skeletal structure of a compound without changing its molecular formula. tandfonline.com For alkanes, this is a critical reaction in petroleum refining to convert linear alkanes into higher-octane branched isomers. mdpi.comdoubtnut.com The process is typically catalyzed by strong acids or bifunctional catalysts. tandfonline.com
The generally accepted mechanism for acid-catalyzed alkane isomerization involves the formation of a carbenium ion intermediate. tandfonline.com
Initiation: A small number of alkane molecules are dehydrogenated on a metal site (in bifunctional catalysis) or react with an initiator to form an alkene, which is then protonated by an acid site to form a carbenium ion.
Rearrangement: The carbenium ion can undergo rapid skeletal reorganization through 1,2-hydride and 1,2-methanide shifts to form a more stable (e.g., tertiary) carbenium ion or a different carbon skeleton.
Propagation: The rearranged carbenium ion can abstract a hydride ion from a feed alkane molecule, releasing the isomerized alkane product and generating a new carbenium ion to continue the chain.
Skeletal reorganization is a broader term for transformations involving the cleavage and formation of C-C bonds, leading to a new molecular framework. researchgate.netnih.gov In the context of highly branched alkanes, these rearrangements can be triggered under catalytic conditions to relieve steric strain or to form more stable branched structures. nih.gov
Catalytic Conversions of Branched Hydrocarbons, with Specific Focus on this compound
The catalytic conversion of branched hydrocarbons is a cornerstone of the petrochemical industry. chemcatbio.org Besides isomerization, key processes include hydrocracking and catalytic aromatization.
Hydrocracking and Hydroisomerization: These processes occur over bifunctional catalysts, which possess both a metal component (e.g., platinum, palladium) for hydrogenation/dehydrogenation and an acidic support (e.g., zeolites, sulfated zirconia) for skeletal rearrangement. mdpi.comtandfonline.com
Hydroisomerization aims to rearrange the carbon skeleton to produce branched isomers, as discussed above. mdpi.com
Hydrocracking involves C-C bond cleavage in addition to isomerization, resulting in lower molecular weight alkanes. This process is favored at higher temperatures and acid strengths. mdpi.com
| Process | Catalyst Type | Typical Components | Primary Product(s) | Reference |
|---|---|---|---|---|
| Hydroisomerization | Bifunctional | Pt on Zeolite (e.g., ZSM-5) or Sulfated Zirconia | Branched Isomers | mdpi.comtandfonline.com |
| Hydrocracking | Bifunctional | Ni-Mo or Ni-W on Amorphous Silica-Alumina or Zeolites | Lower MW Alkanes | mdpi.com |
| Catalytic Aromatization | Monofunctional | Chromia-Alumina (Cr₂O₃/Al₂O₃) | Aromatic Hydrocarbons | datapdf.com |
Catalytic Aromatization (Dehydrocyclization): Some branched alkanes can be converted into aromatic compounds over catalysts like chromia-alumina at high temperatures. datapdf.com The mechanism involves dehydrogenation to form alkenes and dienes, followed by cyclization and further dehydrogenation to yield an aromatic ring. For a C12 compound like this compound, this process would likely involve significant cracking and rearrangement to form stable aromatic products like xylenes. datapdf.com
Behavior and Reactivity Under Extreme Thermodynamic and Kinetic Conditions
Under extreme conditions of high temperature and pressure, the reactivity of alkanes is dominated by bond-breaking reactions.
Pyrolysis (Thermal Cracking): In the absence of catalysts, high temperatures (400-450°C or higher) provide sufficient energy to induce homolytic cleavage of C-C and C-H bonds. chemicals.co.uk This generates a complex mixture of smaller, more volatile hydrocarbons. The weakest bonds tend to break first, and for highly branched alkanes, cleavage often occurs at the quaternary carbon centers due to steric strain and the stability of the resulting tertiary radicals.
Superacid Chemistry: In superacidic media, such as a mixture of hydrofluoric acid and antimony pentafluoride (HF-SbF₅) or fluorosulfuric acid (FSO₃H), alkanes can be protonated. google.com This generates highly unstable and reactive pentacoordinate carbonium ions (e.g., CH₅⁺). These species can readily lose H₂ to form trivalent carbenium ions (R⁺), which then undergo the isomerization and cracking reactions described previously, often at much lower temperatures than required for thermal cracking. google.com Straight-chain alkanes in superacids can undergo polymerization to form larger hydrocarbons. google.com
Computational Chemistry and Advanced Theoretical Modeling of 2,2,3,5,6 Pentamethylheptane
Quantum Mechanical and Density Functional Theory Studies of Electronic Structure and Bonding
Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of molecules like 2,2,3,5,6-pentamethylheptane. unipd.it These methods solve approximations of the Schrödinger equation to determine the electron density, from which various molecular properties can be derived.
DFT studies on branched alkanes have revealed key insights into their stability. Research has shown that branched alkanes are thermodynamically more stable than their linear counterparts. nih.gov A theoretical analysis using DFT partitioned the total energy into steric, electrostatic, and quantum (Pauli and exchange-correlation) components. This revealed that while it may seem counterintuitive, branched alkanes exhibit less destabilizing steric energy than linear alkanes. nih.gov However, this is counteracted by an opposing quantum energy term. Ultimately, the greater stability of branched alkanes is attributed to more favorable electrostatic and electron correlation effects. nih.govacs.org
For a molecule such as this compound, DFT calculations with functionals like M06-2X can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons.
Table 1: Representative Calculated Bond Properties for a Branched Alkane Note: This table presents typical values expected from DFT calculations for a highly branched alkane like this compound, based on general principles of computational chemistry.
| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| Primary-Quaternary C-C | 1.54 - 1.56 | 109.5 - 112.0 (tetrahedral variations) |
| Tertiary-Secondary C-C | 1.53 - 1.55 | |
| C-H (Primary) | 1.09 - 1.10 | |
| C-H (Tertiary) | 1.10 - 1.11 |
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
While QM methods provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational landscape over time. cam.ac.uk MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field (discussed in the next section), to generate a trajectory of atomic positions and velocities.
For a flexible molecule like this compound, with numerous single bonds, a vast number of conformations (different spatial arrangements of atoms) are possible. MD simulations are essential for:
Conformational Sampling: By simulating the molecule over nanoseconds or longer, MD can explore the various low-energy conformations accessible at a given temperature. This is crucial for understanding which shapes the molecule is most likely to adopt.
Pyrolysis and Combustion Simulation: Reactive force fields, such as ReaxFF, can be used within an MD framework to simulate chemical reactions like pyrolysis at high temperatures. researchgate.net These simulations can reveal the initial steps of molecular decomposition and the formation of smaller fragments. researchgate.net
Development and Validation of Force Fields for Complex Branched Alkane Systems
The accuracy of MD simulations is critically dependent on the quality of the underlying force field. researchgate.net A force field is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov For branched alkanes, developing an accurate force field is challenging due to the complex interactions arising from steric hindrance and the varied chemical environments of the carbon atoms.
Several force fields have been developed and parameterized for alkanes, which can be broadly categorized as:
United-Atom Models: These models, such as TraPPE and NERD, treat CH, CH₂, and CH₃ groups as single interaction centers to reduce computational cost. acs.orgaip.org
All-Atom Models: These models, including AMBER, CHARMM, OPLS, and COMPASS, explicitly represent every atom in the system. acs.orgnih.govresearchgate.net They offer higher accuracy at the expense of greater computational demand.
The process of parameterization involves fitting the force field parameters (e.g., bond stretching constants, angle bending terms, van der Waals parameters, and torsional dihedral terms) to reproduce high-level QM calculations and experimental data, such as liquid densities and heats of vaporization. nih.govresearchgate.net Recent efforts focus on creating universal parameter sets that can accurately describe linear, branched, and cyclic alkanes simultaneously, which is vital for modeling complex fuel mixtures. researchgate.net
Table 2: Common Force Fields Used for Alkane Simulations
| Force Field | Model Type | Key Features |
|---|---|---|
| AMBER | All-Atom | Widely used for biomolecules, with specific parameter sets developed for alkanes. researchgate.net |
| CHARMM | All-Atom | Includes the CHARMM General Force Field (CGenFF) for drug-like molecules and general organic compounds. nih.gov |
| OPLS (Optimized Potentials for Liquid Simulations) | All-Atom | Optimized to reproduce properties of liquids. |
| TraPPE (Transferable Potentials for Phase Equilibria) | United-Atom | Designed to accurately predict vapor-liquid equilibria. acs.org |
| COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) | All-Atom | An ab initio derived force field aiming for high accuracy across many systems. acs.org |
Theoretical Elucidation of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping out the complex reaction networks that govern the combustion and pyrolysis of branched alkanes. researchgate.netosti.gov By using QM methods, researchers can calculate the potential energy surface for a given reaction, identifying stable intermediates, products, and, crucially, the high-energy transition states that connect them.
For this compound, key reaction pathways elucidated through theoretical means would include:
Initiation Reactions: At high temperatures, the weakest C-C bonds are most likely to break, initiating a chain reaction. Computational models can predict the bond dissociation energies to identify these weak points.
H-atom Abstraction: Radicals present in the system (like •OH, •H, •CH₃) can abstract a hydrogen atom from the alkane. The activation energy for this process varies depending on whether the hydrogen is primary, secondary, or tertiary, a detail that can be precisely calculated. osti.gov
Beta-Scission: The alkyl radicals formed after H-abstraction can undergo decomposition by breaking a C-C bond that is beta to the radical center, leading to the formation of an alkene and a smaller alkyl radical. osti.gov
By calculating the geometries and energies of the transition states for these and other elementary reactions, chemists can build detailed chemical kinetic models. researchgate.net
Thermodynamic and Kinetic Modeling of Fundamental Processes Involving this compound
Building on the foundation of QM calculations and reaction pathway analysis, comprehensive thermodynamic and kinetic models can be constructed. These models are essential for simulating practical combustion phenomena, such as ignition delay in engines. researchgate.netresearchgate.net
Table 3: Representative Thermodynamic Properties for Pentamethylheptane Isomers Note: The following data is based on the isomer 2,2,4,6,6-pentamethylheptane (B104275) and serves as a representative example of the type of data generated through thermodynamic modeling. nist.govnist.gov
| Property | Value | Conditions |
|---|---|---|
| Normal Boiling Point | ~190 °C | 1 atm |
| Critical Temperature | ~350 °C | N/A |
| Critical Pressure | ~2.0 MPa | N/A |
| Enthalpy of Vaporization (at boiling point) | ~40 kJ/mol | 1 atm |
| Ideal Gas Entropy (S°) | ~550 J/mol·K | 298.15 K, 1 atm |
Kinetic Modeling: Kinetic modeling involves assembling the elementary reaction pathways and their associated temperature- and pressure-dependent rate constants into a detailed chemical kinetic mechanism. osti.gov The rate constants are often calculated using transition state theory combined with QM energy calculations. These comprehensive models, which can contain thousands of reactions among hundreds of species, are then validated by comparing simulation results against experimental data from shock tubes, flow reactors, and flames. researchgate.netresearchgate.net Such models can predict crucial combustion properties like ignition delay times and the formation of pollutants. researchgate.net
Application of 2,2,3,5,6 Pentamethylheptane in Fundamental Chemical Research
Role as a Standard Reference Material in Chromatographic Method Development and Validation
In the field of analytical chemistry, particularly in gas chromatography (GC), the use of well-characterized standard reference materials is paramount for method development, validation, and the reliable identification of unknown compounds. Highly branched alkanes, such as 2,2,3,5,6-pentamethylheptane, are valuable in this regard due to their predictable elution behavior.
The retention of a compound in GC is a function of its volatility and its interaction with the stationary phase of the column. The elution behavior of alkanes is primarily determined by their boiling points and molecular structure. For non-polar stationary phases, which are common in GC, the elution order of alkanes generally follows their boiling points. However, branching has a significant effect. Branched alkanes, like this compound, tend to have lower boiling points than their straight-chain isomers and are therefore more volatile. This is because the branching reduces the effective surface area for intermolecular van der Waals interactions. scienceskool.co.uk
A key tool for compound identification in GC is the Kovats retention index (KI). unl.edu This system normalizes retention times relative to those of a series of co-injected n-alkane standards. lotusinstruments.com By definition, the retention index of an n-alkane is 100 times its carbon number. The retention index of an unknown compound is then calculated by interpolation, providing a value that is largely independent of operational variables like column length, film thickness, and carrier gas flow rate, thus allowing for inter-laboratory comparability. stackexchange.com The consistent elution patterns of branched alkanes make them excellent candidates for inclusion in complex mixtures to test the resolution and efficiency of new GC columns and methods. unl.edu The presence of multiple methyl groups in this compound provides a distinct retention time that can be used to benchmark the separation of other branched hydrocarbons.
Table 1: Chromatographic and Physical Properties of Selected C12 Alkane Isomers
| Compound Name | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| n-Dodecane | C12H26 | 112-40-3 | 170.34 | 216.2 |
| 2,2,4,6,6-Pentamethylheptane (B104275) | C12H26 | 13475-82-6 | 170.34 | 180 |
| This compound | C12H26 | 62198-87-2 | 170.33 | Not available |
| 2,2,3,6,6-Pentamethylheptane | C12H26 | 62198-88-3 | 170.33 | Not available |
Data sourced from PubChem and other chemical databases.
Utility as a Model Compound in Combustion Chemistry and Fuel Science Investigations
The combustion behavior of hydrocarbon fuels is critically dependent on their molecular structure. Highly branched alkanes, such as this compound, are of particular interest in combustion chemistry and fuel science as they are representative of the types of molecules found in gasoline and jet fuels. The degree of branching significantly influences a fuel's octane (B31449) number, a measure of its resistance to autoignition, or "knocking," in an internal combustion engine.
In fundamental combustion research, single-component fuels or simple mixtures, known as surrogate fuels, are often used to model the complex chemistry of real fuels. Highly branched C12 alkanes are excellent candidates for inclusion in surrogate fuel mixtures for jet fuel. Their combustion properties, such as ignition delay time (the time lag between the creation of a combustible mixture and its ignition), are crucial parameters for validating and refining detailed kinetic models of combustion. Studies have shown that increased branching generally leads to longer ignition delay times. ftloscience.comresearchgate.net By studying the combustion of pure this compound or its isomers in controlled environments like shock tubes and rapid compression machines, researchers can elucidate the specific reaction pathways and kinetics that govern the oxidation of highly branched hydrocarbons.
Contributions to the Design Principles of Solvents and Green Chemical Processes
The principles of green chemistry advocate for the use of safer solvents and the reduction of waste in chemical processes. Alkanes, being non-polar and aprotic, are a class of solvents with specific applications. The properties of this compound make it an interesting compound to consider within the framework of green solvent design.
Alkanes are generally considered to be relatively non-toxic and have low reactivity, which are desirable characteristics for a green solvent. savemyexams.com They are insoluble in water and soluble in other organic solvents. libretexts.org The choice of a solvent often depends on its ability to dissolve specific reactants while leaving others unaffected. The solubility of a substance is governed by the principle of "like dissolves like," which can be quantified using solubility parameters such as the Hildebrand solubility parameter. culturalheritage.org For non-polar molecules like alkanes, the primary intermolecular forces are London dispersion forces, which are dependent on the molecule's surface area. culturalheritage.org Branched alkanes have a smaller surface area compared to their linear isomers, which affects their cohesive energy density and thus their solubility characteristics. culturalheritage.org
The low reactivity of this compound, due to the steric hindrance provided by the methyl groups and the strength of its C-C and C-H bonds, means it is less likely to participate in unwanted side reactions. savemyexams.com This inertness is a valuable property for a solvent. While not as widely used as more common alkane solvents like hexane (B92381) or heptane (B126788), the study of the properties of highly branched alkanes like this compound contributes to a broader understanding of how molecular structure can be tailored to create solvents with specific and desirable environmental and performance profiles.
Significance in the Exploration of Hydrocarbon Structure-Reactivity Relationships
The study of how a molecule's structure influences its chemical reactivity is a cornerstone of organic chemistry. This compound, with its numerous methyl branches and tertiary carbon atoms, is an excellent model compound for investigating structure-reactivity relationships in alkanes.
Alkanes are generally unreactive due to the strength and non-polar nature of their C-C and C-H bonds. savemyexams.com However, they can undergo reactions such as combustion and halogenation under specific conditions. The reactivity of a particular C-H bond in an alkane is dependent on its location. Tertiary C-H bonds are generally more reactive towards radical abstraction than secondary or primary C-H bonds because the resulting tertiary radical is more stable. quora.com this compound possesses multiple tertiary hydrogens, making it a target for studying the selectivity of radical reactions.
The high degree of branching also introduces significant steric hindrance around the carbon backbone. This steric bulk can influence the accessibility of certain atoms to reagents, thereby affecting reaction rates and product distributions. By comparing the reactivity of this compound with its less branched isomers or with linear alkanes, chemists can gain valuable insights into the interplay of electronic effects (radical stability) and steric effects in determining the outcome of chemical reactions. For instance, in oxidation reactions, the initial site of attack is often a tertiary C-H bond, but the subsequent propagation steps can be influenced by the steric environment around the resulting radical.
Theoretical Contributions to Polymer Science and Advanced Materials Research
While this compound is not a polymer itself, the study of its physical properties and molecular dynamics provides valuable data for the development and validation of theoretical models in polymer science. Long-chain polymers are complex macromolecules, and understanding their behavior can often be simplified by studying the properties of their smaller, constituent-like parts.
The rheological properties of polymer melts, such as viscosity, are critical for their processing and application. These properties are heavily influenced by the degree of branching in the polymer chains. youtube.com Highly branched polymers have different entanglement behaviors and flow characteristics compared to their linear counterparts. youtube.com Short, highly branched alkanes like this compound can serve as model systems for understanding the fundamental physics of how branching affects intermolecular forces and molecular mobility. For shorter alkanes, branching can lead to a decrease in viscosity compared to linear isomers due to reduced surface area and weaker van der Waals forces. stackexchange.com However, for larger molecules, branching can increase viscosity by promoting entanglement. stackexchange.com
Molecular dynamics simulations are powerful tools for predicting the properties of polymers. These simulations rely on accurate force fields that describe the interactions between atoms. By comparing simulation results for small, well-defined molecules like this compound with experimental data, researchers can refine these force fields. This improved understanding of the behavior of branched alkanes at a molecular level can then be extrapolated to more accurately model the behavior of complex branched polymers, aiding in the design of advanced materials with tailored properties. umich.edu
Environmental Degradation Pathways and Fate of Branched Alkanes, Including 2,2,3,5,6 Pentamethylheptane
Bioremediation and Biodegradation Strategies for Branched Hydrocarbons
Biodegradation is a primary mechanism for the removal of petroleum hydrocarbons from the environment, carried out by a diverse range of microorganisms, including bacteria, fungi, and yeast. nih.gov Branched alkanes are generally considered more resistant to biodegradation than their linear counterparts due to steric hindrance, which can make it difficult for microbial enzymes to access the hydrocarbon chain. nih.govscispace.com
Microorganisms have evolved various enzymatic systems to break down alkanes. The initial and most critical step is the oxidation of the alkane, which is typically catalyzed by monooxygenase or dioxygenase enzymes. researchgate.netnih.gov Several key enzyme families are involved in alkane degradation:
Alkane Hydroxylases (e.g., AlkB): These enzymes are widespread and are known to hydroxylate medium-chain n-alkanes (C5-C17). nih.govfrontiersin.org Some AlkB systems have also shown activity towards branched alkanes. ifpenergiesnouvelles.fr
Cytochrome P450 Monooxygenases (CYPs): This is a large and diverse family of enzymes that can hydroxylate a wide range of substrates, including branched alkanes. nih.gov In some bacteria, specific P450s are induced by isoprenoid hydrocarbons like phytane (B1196419). nih.gov
Long-Chain Alkane Monooxygenases (e.g., LadA, AlmA): These enzymes are specialized for the degradation of long-chain alkanes (greater than C20). scispace.comfrontiersin.org
The biodegradation of highly branched alkanes often proceeds at a slower rate than that of linear alkanes. However, certain microbial genera, such as Alcanivorax, have demonstrated a remarkable ability to degrade branched alkanes efficiently. nih.govscispace.com
Bioremediation strategies aim to enhance the natural degradation processes. These can be categorized as:
Bioaugmentation: This involves the introduction of specific microorganisms with known hydrocarbon-degrading capabilities to a contaminated site. nih.govresearchgate.net This approach can be particularly useful for sites contaminated with recalcitrant compounds like highly branched alkanes. researchgate.netnih.gov
Biostimulation: This strategy focuses on stimulating the growth and activity of the indigenous microbial populations by adding nutrients (e.g., nitrogen and phosphorus), oxygen, or other growth-limiting factors. nih.gov
Phytoremediation: This method uses plants and their associated microbes to remediate contaminated soils. usask.camdpi.com Plants can enhance microbial activity in the root zone (rhizosphere) and can also take up and, in some cases, metabolize hydrocarbons. mdpi.comnih.gov
| Treatment Method | Target Contaminants | Key Principles |
| Bioaugmentation | Recalcitrant hydrocarbons, specific pollutants | Introduction of specialized microorganisms to enhance degradation. researchgate.netnih.gov |
| Biostimulation | General hydrocarbon contamination | Stimulation of indigenous microbial populations by adding nutrients and oxygen. nih.gov |
| Phytoremediation | Soil and shallow groundwater contamination | Use of plants and associated microbes to degrade, contain, or remove contaminants. usask.camdpi.com |
Atmospheric Photochemistry and Oxidative Degradation Mechanisms
Once volatilized into the atmosphere, branched alkanes like 2,2,3,5,6-pentamethylheptane are subject to photochemical degradation. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). nih.gov The reaction with •OH initiates a complex series of oxidation reactions.
The general mechanism for the atmospheric oxidation of alkanes involves the abstraction of a hydrogen atom by •OH, forming an alkyl radical (R•). This radical then rapidly reacts with molecular oxygen (O2) to form an alkyl peroxy radical (RO2•). In the presence of nitrogen oxides (NOx), the RO2• radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO2). The alkoxy radical can then undergo further reactions, including isomerization, decomposition, or reaction with O2, leading to the formation of a variety of oxygenated products such as aldehydes, ketones, and organic nitrates. nih.gov
The structure of the branched alkane significantly influences its atmospheric reactivity and the products formed. The presence of tertiary hydrogen atoms in branched alkanes generally leads to faster reaction rates with •OH compared to linear alkanes with the same number of carbon atoms.
Ozonolysis, the reaction with ozone (O3), is a significant degradation pathway for unsaturated hydrocarbons (alkenes) but is generally not a significant direct loss process for alkanes in the troposphere. rsc.orgnih.govmasterorganicchemistry.com
The atmospheric lifetime of a branched alkane is determined by its reaction rate with •OH and the concentration of •OH in the atmosphere. These lifetimes can range from hours to days, depending on the specific structure of the alkane and atmospheric conditions.
Environmental Transport, Partitioning, and Distribution Modeling
The transport and partitioning of this compound in the environment are governed by its physical and chemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). As a C12 alkane, it is a semi-volatile organic compound (SVOC).
Volatilization: Due to its moderate vapor pressure, this compound can volatilize from contaminated soil and water surfaces into the atmosphere. usda.govuva.es Factors such as temperature, soil type, and moisture content influence the rate of volatilization. usda.govnih.gov
Sorption: In soil and sediment, branched alkanes will tend to sorb to organic matter due to their hydrophobic nature (high Kow). usgs.gov This sorption can reduce their bioavailability and mobility.
Aqueous Solubility: The water solubility of branched alkanes is generally low and decreases with increasing molecular weight. usda.gov This limits their transport in the aqueous phase.
Environmental fate and transport models are used to predict the distribution of chemicals in the environment. copernicus.orgcopernicus.org These models use the physical-chemical properties of the compound along with environmental parameters to estimate its partitioning between air, water, soil, and sediment. For branched alkanes, these models can help to predict their potential for long-range transport and accumulation in different environmental compartments. copernicus.org
| Environmental Compartment | Dominant Transport/Fate Process | Influencing Factors |
| Atmosphere | Photochemical oxidation | Hydroxyl radical concentration, sunlight intensity, presence of NOx. nih.gov |
| Soil | Sorption to organic matter, volatilization, biodegradation | Soil organic matter content, temperature, moisture, microbial activity. usda.govusgs.gov |
| Water | Volatilization, sorption to sediment, biodegradation | Temperature, water flow, sediment characteristics, microbial populations. usda.gov |
| Sediment | Sorption, long-term burial, biodegradation | Organic carbon content, redox conditions, microbial activity. nih.gov |
Influence on Geochemical Cycles and Hydrocarbon Source Characterization
Branched alkanes, including highly branched isoprenoid alkanes like pristane (B154290) and phytane, are important biomarkers in geochemistry. csic.esresearchgate.net Their distribution and abundance in sediments and crude oils can provide valuable information about the source of the organic matter, the depositional environment, and the extent of biodegradation. nih.govcsic.esrsc.org
For instance, the ratio of pristane to phytane (Pr/Ph) is often used as an indicator of the redox conditions of the depositional environment. rsc.org A high Pr/Ph ratio is typically associated with oxic conditions, while a low ratio suggests anoxic conditions.
The presence of an unresolved complex mixture (UCM) in gas chromatograms of environmental samples is often indicative of petroleum contamination and the presence of numerous branched and cyclic hydrocarbons that are resistant to degradation. nih.gov The analysis of specific branched alkanes can help to fingerprint the source of oil spills and monitor their weathering and degradation over time. csic.es
While not a primary driver of major geochemical cycles, the biodegradation of large quantities of branched alkanes from oil spills can impact local carbon and oxygen cycles. The microbial breakdown of these hydrocarbons consumes oxygen and releases carbon dioxide. youtube.com
Future Research Directions and Unexplored Avenues for 2,2,3,5,6 Pentamethylheptane
Frontier Research in Novel Stereoselective Synthetic Methodologies
The synthesis of structurally complex, sterically hindered alkanes like 2,2,3,5,6-pentamethylheptane, particularly in a stereocontrolled manner, remains a formidable challenge. The molecule possesses three chiral centers (at carbons 3, 5, and 6), giving rise to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers).
Future research would focus on developing novel synthetic strategies that can selectively generate one or more of these stereoisomers. Current methods for synthesizing branched alkanes often involve coupling reactions or reductions that may lack stereocontrol. stackexchange.com
Key Research Thrusts:
Asymmetric Catalysis: A primary goal would be the development of catalytic systems that can construct the carbon skeleton while setting the stereochemistry at the chiral centers. This could involve, for example, enantioselective conjugate additions to chiral precursors or asymmetric hydrogenation of olefinic intermediates. Chiral phosphoric acid catalysis has shown success in creating complex chiral structures and could be adapted for precursors to this alkane. nih.gov
Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries could guide the stereochemical outcome of key bond-forming reactions. The auxiliary would be attached to a molecular fragment, direct the stereoselective formation of one or more of the chiral centers, and then be cleaved to yield the enantioenriched pentamethylheptane skeleton.
Substrate-Controlled Diastereoselective Reactions: Research could exploit the stereochemistry of one center to direct the formation of subsequent centers. For instance, a Johnson-Claisen rearrangement could be envisioned to set the initial stereocenter in a precursor molecule, which would then influence the stereochemical outcome of further modifications. stackexchange.com
A plausible, albeit hypothetical, stereoselective route could involve the coupling of two chiral fragments, as outlined in the table below.
Table 1: Hypothetical Stereoselective Synthesis Fragments
| Fragment A (Precursor for C1-C4) | Fragment B (Precursor for C5-C7 and methyl groups) | Coupling Method | Potential Outcome |
|---|---|---|---|
| Chiral alcohol or halide derived from (S)- or (R)-2-methylbutanoic acid | Organometallic reagent derived from (S)- or (R)-3-methyl-2-butanol | Metal-catalyzed cross-coupling (e.g., Suzuki, Negishi) | Diastereomerically-enriched precursor to this compound |
Such research would not only provide access to specific stereoisomers of this compound but also advance the general toolkit for synthesizing other complex chiral hydrocarbons.
Advanced Methodologies for Stereoisomer Separation and Enantioenrichment
Given the existence of eight stereoisomers, developing methods to separate and quantify them is a critical research area. The separation of alkane enantiomers is particularly difficult due to their lack of functional groups, which prevents standard derivatization into diastereomers. researchgate.net
Future work will necessitate the use of highly sensitive and specialized separation techniques.
Chiral Chromatography: The most promising avenue is the use of chiral stationary phases (CSPs) in gas chromatography (GC) or high-performance liquid chromatography (HPLC). Polysaccharide-based CSPs, for instance, are highly effective for separating a wide range of enantiomers. nih.gov Supercritical fluid chromatography (SFC) is emerging as a powerful alternative that offers faster and more efficient separations. researchgate.net Research would involve screening various CSPs and optimizing conditions to resolve all eight stereoisomers of this compound.
Enantioselective Complexation: A frontier technique involves the use of chiral selectors in solution. For instance, natural abundance deuterium (B1214612) NMR spectroscopy in a chiral liquid crystal solvent has been successfully used to discriminate between the enantiomers of simple chiral alkanes like 3-methylhexane. researchgate.net Applying this advanced NMR technique could allow for the direct observation and quantification of enantiomeric excess in mixtures of this compound stereoisomers.
Self-Disproportionation of Enantiomers (SDE): This phenomenon, where a non-racemic mixture can be separated into racemic and enantioenriched fractions through physical processes like sublimation or chromatography on an achiral stationary phase, could be an unexplored avenue for the enantioenrichment of this compound's stereoisomers. nih.gov
Table 2: Comparison of Potential Stereoisomer Separation Techniques
| Technique | Principle | Applicability to this compound | Key Research Challenge |
|---|---|---|---|
| Chiral GC/HPLC/SFC | Differential interaction with a chiral stationary phase. researchgate.net | High. Likely the most direct method for analytical and preparative separation. | Identifying a CSP that can resolve all eight stereoisomers simultaneously. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes that have distinct NMR spectra. researchgate.net | High potential for quantitative analysis of enantiomeric excess. | Finding a suitable chiral liquid crystal or solvating agent that induces sufficient spectral separation. |
Mechanistic Insights into Complex Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in efficiency and atom economy. nih.govfrontiersin.org Designing an MCR to construct the C12 backbone of this compound is a frontier research goal that would require deep mechanistic understanding.
Currently, MCRs are not typically used for the synthesis of simple alkanes. However, future research could explore the possibility of a one-pot reaction that assembles a highly functionalized precursor, which could then be reduced to the final alkane.
Unexplored Research Avenues:
Computational Mechanistic Elucidation: Before attempting experimental validation, computational chemistry could be used to model potential MCR pathways. This would involve identifying plausible starting materials and catalysts and calculating the reaction energetics to predict feasibility. nih.gov
Domino-MCR Strategies: Research could focus on combining MCRs with subsequent domino reactions. For example, a four-component Ugi or Passerini reaction could create a complex intermediate, which is then engineered to undergo a cascade of cyclizations and rearrangements, followed by a final reduction step. youtube.comorganic-chemistry.org
Plasma-Driven Functionalization: Emerging techniques combine nonthermal plasma for initial alkane functionalization with other reaction systems. acs.org A futuristic approach might involve a multicomponent system where simple alkanes are activated in a plasma and immediately trapped by other reactants in a controlled manner to build up the desired skeleton.
Integration of Machine Learning and Artificial Intelligence in Alkane Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data alone. appinventiv.com For a molecule like this compound, where experimental data is non-existent, these computational tools are invaluable.
Prediction of Physicochemical Properties: Neural networks have been trained to accurately predict physical properties of linear and branched alkanes, such as boiling point, viscosity, density, and heat capacity. intellegens.comarxiv.orggarethconduit.org An immediate research direction would be to apply these established models to predict the properties of all eight stereoisomers of this compound, which could guide potential applications. Branching and symmetry are known to correlate with various physical properties. intellegens.com
Quantum Chemistry-Informed ML: A powerful approach combines high-throughput simulations with ML. acs.org Density functional theory (DFT) can be used to calculate quantum mechanical properties of the different stereoisomers, and this data can then be used to train an ML model to predict properties for a much larger set of related, complex alkanes without the need for expensive calculations for every molecule. nih.gov
Reaction Prediction: ML models are being developed to predict the rate constants and outcomes of chemical reactions. acs.org Future AI could predict the most efficient synthetic pathways to this compound or forecast its cracking patterns under various conditions.
Table 3: Potential AI/ML Applications for this compound
| AI/ML Application | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|
| Property Prediction | Molecular descriptors (SMILES string, 3D structure) arxiv.org | Boiling point, viscosity, density, surface tension. | Guides selection for applications (e.g., as a lubricant or fuel component). |
| Reaction Rate Prediction | Reactant structures, reaction conditions. acs.org | Rate constants for synthesis or degradation reactions. | Accelerates the discovery of efficient synthetic routes. |
Emerging Interdisciplinary Applications and Translational Research Opportunities
While fundamental research is critical, exploring the potential uses of this compound provides a translational focus. Its highly branched and chiral nature suggests several niche applications where its specific properties would be advantageous.
Advanced Lubricants and Viscosity Modifiers: The rheological behavior of fluids is strongly influenced by molecular branching. aip.org The unique, bulky structure of this compound could impart desirable properties as a base oil or additive in high-performance lubricants, potentially for extreme temperature or pressure environments. Research would involve synthesizing the compound (likely as a mixture of isomers) and performing detailed rheological studies.
Chiral Solvents or Additives: Enantiomerically pure versions of the compound could be investigated as novel, non-polar chiral solvents for asymmetric synthesis or as chiral additives for inducing resolution in other systems.
Petrochemical and Analytical Standards: Pure stereoisomers of this compound would be invaluable as reference standards in advanced analytical techniques used in the petrochemical industry. For example, they could help in the detailed characterization of complex fuel mixtures or in fundamental studies of combustion. The use of AI in oil and gas exploration highlights the need for precise data and standards for model validation. mdpi.comazomining.com
Probes for Molecular Recognition Studies: The defined three-dimensional structure of each stereoisomer makes them excellent candidates for studying weak intermolecular interactions and molecular recognition phenomena in non-polar environments, which is crucial for understanding biological and chemical systems.
Translational research in these areas would bridge the gap between fundamental synthetic and analytical chemistry and materials science and engineering applications.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2,2,3,5,6-pentamethylheptane in synthetic samples?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). For NMR, focus on distinguishing methyl group environments (e.g., δ 0.8–1.2 ppm for tertiary methyls and δ 1.3–1.6 ppm for secondary methyls). Compare retention indices in GC-MS with reference standards (e.g., 2,2,4,6,6-pentamethylheptane, CAS 246538-78-3 ). Structural validation should align with InChIKey or SMILES descriptors to avoid isomer misidentification (e.g., differentiating from 2,2,3,3,5-pentamethylheptane, CAS 62198-81-6) .
Q. What are the key physicochemical properties of this compound relevant to environmental fate studies?
- Methodological Answer : Prioritize Henry’s Law constants () and octanol-water partition coefficients (). For , experimental values range between and atm·m³/mol depending on isomer configuration (see Table 1) . Use EPI Suite or SPARC calculators for predictive modeling, but validate against experimental data due to discrepancies in branched alkane predictions .
Table 1 : Henry’s Law Constants for Selected Pentamethylheptane Isomers
| Isomer | CAS Number | (atm·m³/mol) | Source |
|---|---|---|---|
| 2,2,3,3,5-Pentamethyl | 62198-81-6 | Gharagheizi et al. (2012) | |
| 3,3,4,5,5-Pentamethyl | 62199-75-1 | Yaws (2003) |
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported solubility or volatility data for branched alkanes like this compound?
- Methodological Answer :
- Step 1 : Cross-validate data using multiple techniques (e.g., static vs. dynamic methods for measurements). For example, discrepancies in Gharagheizi et al. (2012) vs. Yaws (2003) arise from temperature/pressure calibration differences .
- Step 2 : Use high-purity isomers (≥99%) to minimize interference from structural analogs.
- Step 3 : Apply quantum mechanical calculations (e.g., COSMO-RS) to predict phase behavior and compare with empirical results .
Q. What computational strategies are optimal for modeling the environmental persistence of this compound?
- Methodological Answer :
- Strategy 1 : Employ molecular dynamics (MD) simulations to study degradation pathways, using SMILES strings (e.g.,
CC(C)C(C)C(C)(C)CC) to define the structure . - Strategy 2 : Integrate quantitative structure-activity relationship (QSAR) models with experimental and biodegradation data to predict half-lives in soil/water systems.
Q. How can researchers address challenges in synthesizing this compound with high regioselectivity?
- Methodological Answer :
- Approach 1 : Optimize Friedel-Crafts alkylation or hydroalkylation routes using zeolite catalysts to control branching patterns.
- Approach 2 : Monitor reaction intermediates via in-situ infrared (IR) spectroscopy to detect undesired isomer formation (e.g., 2,2,4,6,6-pentamethylheptane) .
Methodological Notes
- Data Validation : Cross-reference regulatory databases (e.g., APCIS ) and peer-reviewed compilations (e.g., Henry’s Law Constants ) to ensure compliance and accuracy.
- Isomer Differentiation : Use chromatographic retention times and collision-induced dissociation (CID) patterns in MS/MS for unambiguous identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
